molecular formula C10H22N6O4S-2 B11816050 Pyrrolidine-1-carboximidamide;sulfate

Pyrrolidine-1-carboximidamide;sulfate

Cat. No.: B11816050
M. Wt: 322.39 g/mol
InChI Key: PUQSNYCOFYBHRZ-UHFFFAOYSA-L
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Description

Pyrrolidine-1-carboximidamide; sulfate, also known as pyrrolidine-1-carboximidamide sulfuric acid, is a compound with the molecular formula C5H13N3O4S and a molecular weight of 211.24 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidine-1-carboximidamide; sulfate typically involves the reaction of pyrrolidine derivatives with sulfuric acid. One common method includes the cyclization of nitrogen-containing carbonyl compounds in the presence of Brønsted or Lewis acids . This method is convenient and accessible for the preparation of pyrrolidine derivatives.

Industrial Production Methods: Industrial production of pyrrolidine-1-carboximidamide; sulfate involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring its availability for various applications .

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine-1-carboximidamide; sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in these reactions include sulfuric acid, Brønsted acids, and Lewis acids. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product formation .

Major Products Formed: The major products formed from these reactions include substituted pyrrolidines and other derivatives that exhibit enhanced biological and chemical properties .

Scientific Research Applications

Pyrrolidine-1-carboximidamide; sulfate has a wide range of scientific research applications:

    Chemistry: It serves as a versatile scaffold for synthesizing novel biologically active compounds.

    Biology: The compound is used in the study of various biological processes and pathways.

    Medicine: Pyrrolidine derivatives are explored for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

Pyrrolidine-1-carboximidamide; sulfate can be compared with other similar compounds, such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share a similar pyrrolidine ring structure but differ in their substituents and functional groups. The unique properties of pyrrolidine-1-carboximidamide; sulfate, such as its sulfate group, contribute to its distinct chemical and biological activities .

Comparison with Similar Compounds

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Properties

Molecular Formula

C10H22N6O4S-2

Molecular Weight

322.39 g/mol

IUPAC Name

pyrrolidine-1-carboximidamide;sulfate

InChI

InChI=1S/2C5H11N3.H2O4S/c2*6-5(7)8-3-1-2-4-8;1-5(2,3)4/h2*1-4H2,(H3,6,7);(H2,1,2,3,4)/p-2

InChI Key

PUQSNYCOFYBHRZ-UHFFFAOYSA-L

Canonical SMILES

C1CCN(C1)C(=N)N.C1CCN(C1)C(=N)N.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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